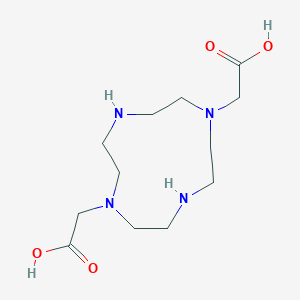
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine (EHDP) is a piperidine derivative that has gained significant attention in the scientific research community due to its potential therapeutic applications. EHDP is a highly stable compound that is synthesized through a multi-step process, and its unique chemical structure offers a range of potential benefits for use in laboratory experiments.
Mécanisme D'action
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine's mechanism of action is based on its ability to chelate metal ions. When 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine binds to metal ions, it forms a stable complex that prevents the metal ions from interacting with other molecules in the biological system. This can have a range of effects, including preventing metal ion toxicity and altering the function of metal-dependent enzymes.
Effets Biochimiques Et Physiologiques
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine has a range of biochemical and physiological effects that make it useful in scientific research. Its ability to chelate metal ions can alter the function of metal-dependent enzymes, which can have a range of downstream effects on cellular processes. In addition, 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine has several advantages for use in laboratory experiments. Its stability and high purity make it easy to work with, and its ability to chelate metal ions makes it useful in a range of applications. However, 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine's specificity for metal ions can also be a limitation, as it may not be effective in systems where metal ions are not involved.
Orientations Futures
There are several potential future directions for research on 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine. One area of interest is the development of new 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives with enhanced chelating properties. Another area of interest is the study of 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine's effects on metal-dependent enzymes, which could lead to new insights into cellular processes. Finally, 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine's potential therapeutic applications in the treatment of heavy metal poisoning and other metal-related disorders warrant further investigation.
Applications De Recherche Scientifique
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine has a range of potential therapeutic applications in scientific research. One of its primary uses is as a chelating agent, which allows it to bind to metal ions in biological systems. This property makes 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine useful in a range of applications, including the treatment of heavy metal poisoning and the study of metal ion transport in cells.
Propriétés
Numéro CAS |
122586-66-7 |
|---|---|
Nom du produit |
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine |
Formule moléculaire |
C11H23NO2 |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
1-ethoxy-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C11H23NO2/c1-6-14-12-10(2,3)7-9(13)8-11(12,4)5/h9,13H,6-8H2,1-5H3 |
Clé InChI |
ILLXRYVHDVZNQZ-UHFFFAOYSA-N |
SMILES |
CCON1C(CC(CC1(C)C)O)(C)C |
SMILES canonique |
CCON1C(CC(CC1(C)C)O)(C)C |
Synonymes |
4-Piperidinol,1-ethoxy-2,2,6,6-tetramethyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

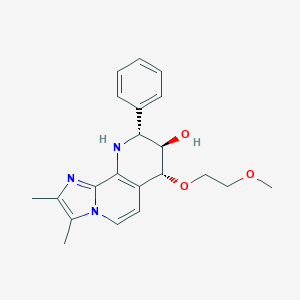

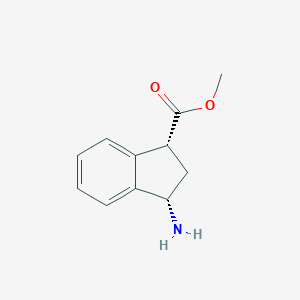
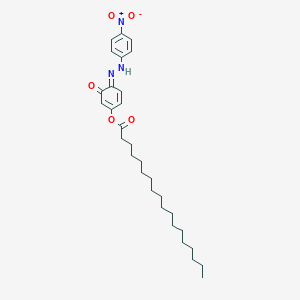


![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)
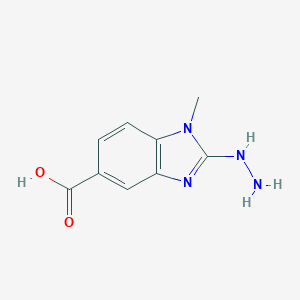



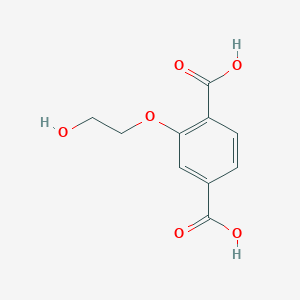
![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)
